Anthracen-2-ylphosphonic acid
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Overview
Description
Anthracen-2-ylphosphonic acid is an organophosphorus compound that features an anthracene moiety bonded to a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
Anthracen-2-ylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of anthracene with phosphorus trichloride (PCl₃) in the presence of a suitable solvent, followed by hydrolysis to yield the phosphonic acid derivative . Another method involves the use of bromotrimethylsilane (BTMS) for silyldealkylation of dialkyl esters of this compound, followed by desilylation upon contact with water or methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of microwave-assisted synthesis has been explored to accelerate the reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Anthracen-2-ylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthracene derivatives with different functional groups.
Reduction: Reduction reactions can modify the phosphonic acid group to yield phosphine derivatives.
Substitution: The aromatic ring of anthracene allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are employed.
Major Products
The major products formed from these reactions include various anthracene derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
Anthracen-2-ylphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which anthracen-2-ylphosphonic acid exerts its effects is primarily through its interaction with molecular targets in various pathways. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding properties. These interactions are crucial in applications such as catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
9-Phenylanthracene: Similar in structure but lacks the phosphonic acid group.
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
Uniqueness
Anthracen-2-ylphosphonic acid is unique due to the presence of the phosphonic acid group, which imparts distinct chemical properties and reactivity compared to other anthracene derivatives. This makes it particularly valuable in applications requiring strong binding interactions and specific reactivity .
Properties
CAS No. |
642471-55-4 |
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Molecular Formula |
C14H11O3P |
Molecular Weight |
258.21 g/mol |
IUPAC Name |
anthracen-2-ylphosphonic acid |
InChI |
InChI=1S/C14H11O3P/c15-18(16,17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H,(H2,15,16,17) |
InChI Key |
OAYLPOCENNOSBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)P(=O)(O)O |
Origin of Product |
United States |
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